![molecular formula C18H14Cl2O3 B5849345 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DBCO, is a chemical compound that belongs to the chromenone family. It has been extensively studied for its potential applications in scientific research, particularly in the field of bioconjugation. DBCO is a versatile compound that can be used to link biomolecules, such as proteins, peptides, and nucleic acids, to various surfaces and materials.
Mécanisme D'action
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one functions as a bioorthogonal chemical handle, meaning that it can react specifically with other bioorthogonal reagents without interfering with biological processes. This is due to the fact that 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one does not react with any endogenous biomolecules in biological systems. The reaction between 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one and other bioorthogonal reagents, such as azides or alkynes, is a copper-free click reaction that forms a stable triazole linkage.
Biochemical and Physiological Effects:
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has no known biochemical or physiological effects on its own. However, when it is used as a bioconjugation reagent, the attached biomolecule may exhibit certain effects depending on its nature and location.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has several advantages as a bioconjugation reagent. It is highly specific and can react with other bioorthogonal reagents without interfering with biological processes. It is also stable and easy to handle. However, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has some limitations, including its relatively high cost and the need for specialized equipment to perform the bioconjugation reaction.
Orientations Futures
There are several future directions for the use of 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one in scientific research. One potential application is in the development of targeted drug delivery systems. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link drugs to targeting molecules, such as antibodies or peptides, allowing for more precise drug delivery to specific cells or tissues. Another potential application is in the development of biosensors for the detection of biomolecules. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be used to link biomolecules to various surfaces, allowing for the detection of specific molecules in complex biological samples. Finally, 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one may have applications in the development of new imaging agents for in vivo imaging of biological processes.
Méthodes De Synthèse
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a variety of methods, including the reaction of 2,6-dichlorobenzyl alcohol with 4,7-dimethylcoumarin in the presence of a base catalyst. Another method involves the reaction of 2,6-dichlorobenzyl chloride with 4,7-dimethylcoumarin in the presence of a base and a palladium catalyst.
Applications De Recherche Scientifique
5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been widely used in scientific research as a bioconjugation reagent. It can be used to link biomolecules to various surfaces, including nanoparticles, microspheres, and magnetic beads. 5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can also be used to label biomolecules with fluorescent dyes or other imaging agents, allowing for visualization and tracking of these molecules in vivo.
Propriétés
IUPAC Name |
5-[(2,6-dichlorophenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-6-15(18-11(2)8-17(21)23-16(18)7-10)22-9-12-13(19)4-3-5-14(12)20/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNQYTGOFLTBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

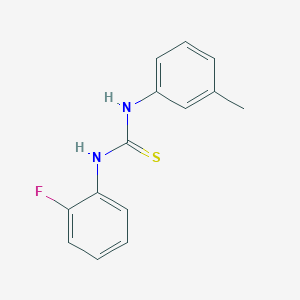

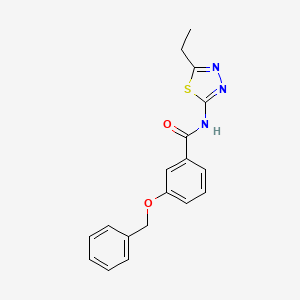
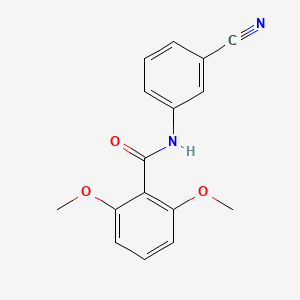
![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![9-chloro-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5849313.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)
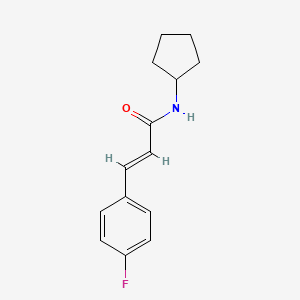
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
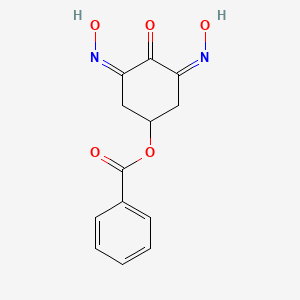
![4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
